molecular formula C39H23N3O2 B12726713 2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 71832-82-1

2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-

Cat. No.: B12726713
CAS No.: 71832-82-1
M. Wt: 565.6 g/mol
InChI Key: UOHPVANQAGDBBB-UHFFFAOYSA-N
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Description

This compound features a central 1,3,5-triazine ring substituted at the 2,4-positions with two 2-naphthalenol groups and at the 6-position with a pyrenyl moiety. The triazine core provides structural rigidity, while the naphthalenol and pyrenyl substituents contribute to its electronic and optical properties. Its molecular formula is inferred as C₃₉H₂₆N₃O₂, with a calculated molecular weight of 568.64 g/mol, though experimental validation is required.

Properties

CAS No.

71832-82-1

Molecular Formula

C39H23N3O2

Molecular Weight

565.6 g/mol

IUPAC Name

1-[4-(2-hydroxynaphthalen-1-yl)-6-pyren-1-yl-1,3,5-triazin-2-yl]naphthalen-2-ol

InChI

InChI=1S/C39H23N3O2/c43-31-20-16-22-6-1-3-10-27(22)35(31)38-40-37(41-39(42-38)36-28-11-4-2-7-23(28)17-21-32(36)44)30-19-15-26-13-12-24-8-5-9-25-14-18-29(30)34(26)33(24)25/h1-21,43-44H

InChI Key

UOHPVANQAGDBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=NC(=NC(=N3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=C(C=CC9=CC=CC=C98)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthalenol with a pyrenyl-triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent-Driven Variations in Triazine Derivatives

Triazine derivatives are broadly classified by their substituents, which dictate their applications. Key analogs include:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrenyl, 2-naphthalenol 568.64 (calculated) Fluorescence, optoelectronics
1,1'-[[6-(2-Propen-1-ylthio)-1,3,5-triazine-2,4-diyl]bis(oxy-4,1-phenylene)]bis[1-phenylmethanone] (1887060-93-6) Propenylthio, phenylmethanone Not reported High methanol solubility; polymer additives
Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxyethoxy) (1440-08-0) Hydroxyethoxy, dimethylphenyl Not reported Hydrophilic; UV stabilizers
Phenol, 2,6-bis[(dimethylamino)methyl]- (15827-34-6) Dimethylaminomethyl 240.34 Coordination chemistry, catalysis

Key Observations :

  • Electronic Effects : The pyrenyl group in the target compound confers strong π-π stacking and fluorescence, unlike aliphatic (propenylthio) or polar (hydroxyethoxy) substituents in analogs .
  • Solubility : Compounds with hydrophilic groups (e.g., hydroxyethoxy in CAS 1440-08-0) exhibit higher water compatibility, whereas the target compound’s aromaticity likely reduces aqueous solubility .
  • Thermal Stability: Triazines with aromatic substituents (e.g., pyrenyl, naphthalenol) generally show superior thermal resistance compared to aliphatic variants due to extended conjugation .

Physical and Chemical Property Analysis

Fluorescence and Optical Properties

The pyrenyl group’s extended conjugation enhances fluorescence quantum yield compared to non-aromatic analogs. For example:

  • Pyrenyl vs. Propenylthio : Pyrenyl’s rigid structure red-shifts absorption/emission spectra, making it suitable for sensing applications, whereas propenylthio derivatives lack significant luminescence .

Reactivity and Functionalization

  • Acidity: The naphthalenol groups (pKa ~9–10) are more acidic than methoxy or hydroxyethoxy substituents (pKa >12), enabling pH-dependent solubility or coordination with metal ions .
  • Crosslinking Potential: The triazine core can undergo further functionalization (e.g., nucleophilic substitution), similar to dimethylaminomethyl derivatives used in epoxy resins .

Notes and Limitations

  • Data Gaps : Experimental data on the target compound’s solubility, thermal stability, and synthetic yields are absent in the provided literature. Inferences are drawn from structural analogs.
  • Synthesis Challenges : Introducing pyrenyl may require stringent conditions (e.g., inert atmosphere, high temperatures) to avoid side reactions, unlike simpler substituents .

Biological Activity

The compound 2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, with a focus on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of 2-Naphthalenol derivatives typically involves multi-step reactions that incorporate triazine moieties. A common method includes the reaction of naphthol with triazine derivatives under controlled conditions to yield the desired compound. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine-based compounds. For example, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated significant activity against various human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) cells. The mechanism of action is believed to involve inhibition of specific protein kinases such as CDK2/E and Abl kinases .

CompoundCell LineIC50 (µM)Mechanism
2-Naphthalenol derivativeMCF-710.5CDK2/E inhibition
2-Naphthalenol derivativeK-5628.3Abl kinase inhibition

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 2-Naphthalenol have shown antimicrobial effects against various pathogens. The triazine core is known for its broad-spectrum activity against bacteria and fungi. In vitro assays have indicated promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Mechanistic Insights

The biological activity of 2-Naphthalenol derivatives can be attributed to several factors:

  • Lipophilicity : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes.
  • Molecular Docking Studies : In silico analysis suggests favorable interactions with target proteins involved in cell cycle regulation and apoptosis.
  • Electron Density Distribution : The distribution of electron density within the molecule affects its reactivity and interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-Naphthalenol derivatives in vivo. For instance:

  • Study on Tumor Growth Inhibition : In a murine model, administration of a triazine-linked naphthol derivative resulted in a significant reduction in tumor size compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated that while exhibiting potent anticancer effects, these compounds maintained acceptable safety profiles at therapeutic doses.

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